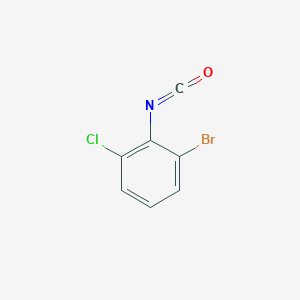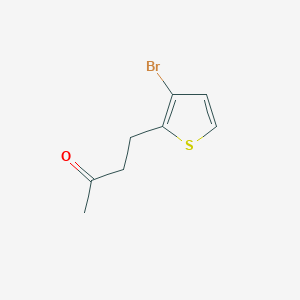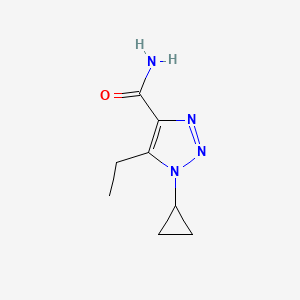![molecular formula C9H11BrN2O3 B13611697 methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)
methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a bromine atom and an oxazine ring fused with an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate typically involves multi-step organic reactions. One common method includes the bromination of an imidazole precursor followed by cyclization to form the oxazine ring. The final step involves esterification to introduce the methyl acetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The imidazole and oxazine rings can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation can produce imidazole N-oxides .
Scientific Research Applications
Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways .
Mechanism of Action
The mechanism of action of methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine: Shares a similar core structure but differs in the position of the bromine atom and the presence of the dihydro group.
Imidazole Derivatives: Various imidazole derivatives with different substituents and ring structures can be compared based on their chemical properties and applications .
Uniqueness
Methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H11BrN2O3 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2-(3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)acetate |
InChI |
InChI=1S/C9H11BrN2O3/c1-14-8(13)4-6-7-5-15-3-2-12(7)9(10)11-6/h2-5H2,1H3 |
InChI Key |
QSUHOAGFBVUVCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2COCCN2C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)

![tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)

